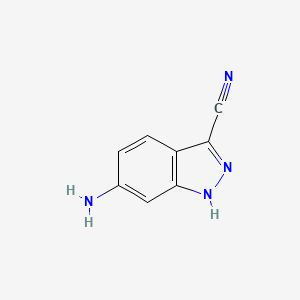

6-Amino-1H-indazole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N4 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

6-amino-1H-indazole-3-carbonitrile |

InChI |

InChI=1S/C8H6N4/c9-4-8-6-2-1-5(10)3-7(6)11-12-8/h1-3H,10H2,(H,11,12) |

InChI Key |

ZVLDCQRHVMPSNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)NN=C2C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 6 Amino 1h Indazole 3 Carbonitrile and Analogues

Strategies for Constructing the 1H-Indazole Core Relevant to 6-Amino-1H-indazole-3-carbonitrile

The construction of the 1H-indazole ring system can be achieved through a variety of synthetic transformations. These methods offer different advantages in terms of substrate scope, regioselectivity, and functional group tolerance.

Intramolecular Amination and Amidation Reactions

Intramolecular amination reactions represent a direct approach to forming the N-N bond of the indazole ring. A notable example is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. acs.orgnih.govacs.orgnih.gov This method has proven effective for the synthesis of a diverse range of 3-substituted 1H-indazoles. acs.orgnih.govacs.org The reaction typically involves treating an arylhydrazone with a silver(I) salt, such as silver bis(trifluoromethanesulfonyl)imide (AgNTf2), and a copper(II) acetate (B1210297) cocatalyst in a suitable solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. acs.orgnih.gov This process is believed to proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.orgnih.govacs.org

The scope of this reaction is broad, tolerating various substituents on both the aryl ring and at the 3-position of the resulting indazole. acs.orgnih.govacs.org For instance, arylhydrazones with electron-withdrawing groups, such as nitro and halo groups, as well as those with electron-donating groups, have been successfully cyclized. acs.org Furthermore, the methodology accommodates a wide array of functionalities at the 3-position, including amides, ketones, esters, and even trifluoromethyl groups. acs.orgnih.govacs.org

Table 1: Examples of 1H-Indazoles Synthesized via Silver(I)-Mediated Intramolecular Oxidative C-H Amination

| Starting Arylhydrazone | Product | Yield (%) | Reference |

| N'-(4-nitrobenzylidene)hydrazine | 3-(4-nitrophenyl)-1H-indazole | 75 | acs.org |

| N'-(4-chlorobenzylidene)hydrazine | 3-(4-chlorophenyl)-1H-indazole | 82 | nih.gov |

| N'-(4-methoxybenzylidene)hydrazine | 3-(4-methoxyphenyl)-1H-indazole | 88 | acs.org |

Copper-catalyzed intramolecular amination has also been developed for the synthesis of 1-aryl-1H-indazoles from arylhydrazones. tandfonline.com This method utilizes copper(I) iodide as the catalyst in the presence of a base like potassium hydroxide (B78521) and a ligand such as 1,10-phenanthroline. tandfonline.com

C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful tool for the synthesis and functionalization of indazoles. Rhodium(III)-catalyzed C-H activation of azobenzenes and their subsequent reaction with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov This formal [4+1] annulation proceeds through ortho C-H bond activation of the azobenzene (B91143), addition to the aldehyde, and subsequent cyclization and aromatization. nih.gov The reaction demonstrates good functional group tolerance for a variety of aldehydes and azobenzenes. nih.gov

Table 2: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles

| Azobenzene | Aldehyde | Product | Yield (%) | Reference |

| Azobenzene | Benzaldehyde | 2-Phenyl-2H-indazole | 85 | nih.gov |

| 4-Nitroazobenzene | 4-Chlorobenzaldehyde | 2-(4-Nitrophenyl)-5-chloro-2H-indazole | 62 | nih.gov |

Furthermore, sequential C-H activation and intramolecular cascade annulation catalyzed by rhodium(III) and copper(II) salts have been employed to synthesize 1H-indazoles from ethyl benzimidates and nitrosobenzenes. nih.gov This transformation is notable for its satisfactory functional group tolerance. nih.gov Palladium-catalyzed C-H functionalization at the C3-position of 2H-indazoles using an isocyanide insertion strategy has also been reported, leading to diverse heterocyclic structures. acs.org Additionally, recent advances have highlighted the late-stage functionalization of 2H-indazoles via transition metal-catalyzed C-H activation, allowing for increased molecular complexity. rsc.org

Diazotization and Nitrosation Pathways

Classical methods for indazole synthesis often involve diazotization of ortho-alkylanilines. acs.org For instance, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid leads to the formation of 1H-indazole through ring closure involving the methyl group. chemicalbook.com This diazotization-cyclization protocol has also been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com Another traditional route involves the nitrosation of o-methylacetanilide followed by rearrangement and cyclization. chemicalbook.com

More recently, a catalyst-free approach for the synthesis of 3-ester-functionalized indazoles has been developed through the reaction of aryl diazonium salts with aryl diazoesters. researchgate.net This method proceeds through the formation of a diazenium (B1233697) intermediate which then undergoes cyclization. researchgate.netnih.govacs.org

A general two-step synthesis of substituted 3-aminoindazoles, which are key precursors for compounds like this compound, starts from 2-bromobenzonitriles. This process involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

[3+2] Cycloaddition Reactions in Indazole Synthesis

The [3+2] cycloaddition reaction is a powerful strategy for the construction of five-membered heterocyclic rings, including indazoles. The reaction between diazo compounds and arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The regioselectivity of this cycloaddition is influenced by both steric and electronic factors. organic-chemistry.org

When diazo compounds with dicarbonyl groups are used, the reaction can be followed by an acyl migration to selectively yield 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.orgresearchgate.net Simple diazomethane (B1218177) derivatives can afford either N-unsubstituted or N-arylated indazoles depending on the reaction stoichiometry. organic-chemistry.orgresearchgate.net Another variation of this approach involves the reaction of N-tosylhydrazones with arynes, which also proceeds via an in situ generated diazo compound. organic-chemistry.org

A different type of [3+2] cycloaddition for the synthesis of 2H-indazoles involves the reaction of arynes with sydnones. nih.govnih.gov This process occurs under mild conditions and results in good to excellent yields. nih.govnih.gov The initial bicyclic adduct readily undergoes spontaneous extrusion of carbon dioxide to form the aromatic 2H-indazole ring. nih.gov

Palladium- and Copper-Catalyzed Cyclization Processes

Palladium and copper catalysts are extensively used in the synthesis of indazoles. Palladium-catalyzed intramolecular Heck cyclization of N-vinyl and N-allyl-2-haloanilines is a viable method for producing various indole (B1671886) and, by extension, indazole derivatives. rsc.org The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, is a highly effective method for forming C-C bonds and has been utilized in the synthesis of indazole derivatives. nih.gov This typically involves the reaction of an aryl halide with an organoboronic acid. nih.gov

Palladium-catalyzed domino reactions have also been developed for the synthesis of 2H-indazoles. nih.gov Furthermore, palladium-catalyzed oxidative direct C3- and C7-alkenylations of indazoles have been achieved, offering a route to functionalized indazoles. acs.org A general and mild palladium-catalyzed synthesis of 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines has also been reported. organic-chemistry.org

Copper-catalyzed reactions are also prominent in indazole synthesis. A one-step regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated ketones and arylcarboxylic acids has been developed using copper-catalyzed amination followed by intramolecular dehydration. acs.org Copper(I) oxide has been used to mediate the cyclization of o-haloaryl N-tosylhydrazones to afford 1H-indazoles. researchgate.net Additionally, a copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes has been reported for the synthesis of 3-alkenyl-2H-indazoles. researchgate.netthieme-connect.com

A specific procedure for the preparation of 1H-indazole-3-carbonitrile involves a palladium-catalyzed cyanation of 3-iodo-1H-indazole using potassium ferrocyanide as a non-toxic cyanide source. orgsyn.orgresearchgate.net This method has been shown to be robust and applicable to a variety of substrates. researchgate.net

Oxidative Benzannulation Techniques

Oxidative benzannulation provides another avenue for the construction of the indazole ring system. The synthesis of 1H-indazoles from pyrazoles and internal alkynes can be achieved via a palladium-acetate/tri-tert-butylphosphine hydrofluoroborate mediated oxidative benzannulation. nih.gov This method allows for the construction of 1H-indazoles with various substituents on the benzene (B151609) ring in moderate to good yields. nih.gov

Furthermore, transition-metal-free oxidative C-N coupling methods have been developed for the synthesis of 1H-indazoles from readily accessible hydrazones. nih.gov These procedures often utilize reagents like TEMPO and dioxygen as the terminal oxidant. nih.gov

Targeted Synthesis of this compound and Related Isomers

The creation of this compound and its isomers requires a carefully planned synthetic sequence. This typically involves the initial formation of the indazole ring system, followed by the introduction of the cyano and amino groups at the desired C3 and C6 positions, respectively.

Specific Routes to 3-Carbonitrile-Substituted Indazoles

The introduction of a carbonitrile (cyano) group at the C3 position of the indazole ring is a critical step. Several methods have been developed to achieve this transformation.

One common approach involves the palladium-catalyzed cyanation of a 3-haloindazole precursor. orgsyn.org This method has been shown to be effective for the synthesis of 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole using potassium ferrocyanide as a non-toxic cyanide source. orgsyn.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a suitable ligand, such as Xantphos. orgsyn.org

Another strategy involves the [3+2] cycloaddition reaction of benzyne (B1209423) with diazo compounds. orgsyn.orgorgsyn.org This method can lead to the formation of various substituted indazoles, and with the appropriate choice of diazo compound, can be used to introduce the precursor to a nitrile group at the C3 position. For instance, the reaction of benzyne with ethyl diazoacetate can yield ethyl 1H-indazole-3-carboxylate, which can then be converted to the corresponding nitrile. orgsyn.org

Furthermore, the nitrosation of indoles can provide access to 1H-indazole-3-carboxaldehydes, which are valuable intermediates that can be converted to the corresponding nitriles. rsc.org This reaction is typically performed under mildly acidic conditions using sodium nitrite. rsc.org

A summary of different synthetic routes to 3-carbonitrile-substituted indazoles is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 3-Iodo-1H-indazole | K₄[Fe(CN)₆]·3H₂O, [PdCl(C₃H₅)]₂, Xantphos, DMAc, H₂O, 95 °C | 1H-Indazole-3-carbonitrile | orgsyn.org |

| o-Silylaryl triflates and diazo compounds | Fluoride source (e.g., CsF or TBAF) | 1H-Indazole derivatives | orgsyn.orgorgsyn.org |

| Indoles | NaNO₂, HCl, 0 °C to room temperature | 1H-Indazole-3-carboxaldehydes | rsc.org |

Introduction of the 6-Amino Group

The introduction of an amino group at the C6 position of the indazole ring is another key synthetic step. This is often achieved through the reduction of a corresponding 6-nitroindazole (B21905) derivative. nih.govnih.gov

The synthesis of 6-nitroindazoles can be accomplished through various methods, including the reaction of benzylidene tetralones with hydrazine (B178648) in acetic acid. nih.gov Once the 6-nitroindazole is obtained, the nitro group can be reduced to an amino group using various reducing agents. A common method involves the use of iron powder in the presence of an acid, such as hydrochloric acid, in an ethanol-water mixture. nih.gov Another established method is catalytic hydrogenation using hydrogen gas and a palladium catalyst. nih.gov

A schematic representation of the introduction of the 6-amino group is shown below:

Regioselective Synthesis of N1- and N2-Substituted this compound Derivatives

The indazole ring contains two nitrogen atoms, N1 and N2, which can both be substituted, leading to the formation of regioisomers. Controlling the regioselectivity of these substitutions is a significant challenge in the synthesis of indazole derivatives.

Control of Nitrogen Alkylation Selectivity

The regioselectivity of N-alkylation of indazoles is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent used in the reaction. nih.govd-nb.infobeilstein-journals.org Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the kinetically controlled product. researchgate.net

Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can promote N1-selective alkylation for a variety of substituted indazoles. nih.govbeilstein-journals.org Conversely, conditions such as the Mitsunobu reaction have been shown to favor the formation of the N2-alkylated product. nih.govbeilstein-journals.org The presence of certain substituents on the indazole ring can also direct the regioselectivity. For instance, electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity. nih.govd-nb.info

The choice of alkylating agent also plays a crucial role. For example, the use of α-halo carbonyl electrophiles can lead to regioselective N1-alkylation through an equilibration process. nih.govd-nb.info

Role of Protecting Group Chemistry in Regioselective Syntheses

Protecting groups are essential tools for achieving regioselective synthesis of complex molecules like substituted indazoles. acs.orgnih.govjocpr.com By temporarily masking one of the nitrogen atoms, the other can be selectively functionalized.

A commonly used protecting group for the N2 position of indazoles is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. acs.orgnih.gov This group can be selectively introduced under specific conditions and can direct C3-lithiation, allowing for the introduction of substituents at this position. acs.orgnih.gov The SEM group can then be removed under mild conditions. acs.orgnih.gov

Other protecting groups, such as the tetrahydropyranyl (THP) group, have also been employed in indazole synthesis. researchgate.net The choice of protecting group depends on its stability to the reaction conditions required for subsequent transformations and the ease of its removal. jocpr.com The use of orthogonal protecting groups allows for the sequential functionalization of different positions on the indazole ring. jocpr.com

Green Chemistry Approaches and Sustainable Synthetic Methods for Indazoles

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods for the preparation of indazoles. benthamdirect.combohrium.comresearchgate.netrsc.orgacs.org These approaches aim to reduce the environmental impact of chemical processes by using less hazardous materials, minimizing waste, and improving energy efficiency.

One area of focus is the use of catalyst-based approaches, including transition-metal catalysts and acid-base catalysts, to enhance the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com For example, copper-catalyzed reactions have been developed for the synthesis of 2H-indazoles and quinazolines in a green solvent like PEG-400. acs.org

Another green approach involves the use of photo-organic synthesis. rsc.org A metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene under visible light has been developed for the synthesis of 2H-indazoles. rsc.org

Furthermore, efforts are being made to replace hazardous reagents and solvents with more environmentally benign alternatives. researchgate.net This includes the development of metal-free synthetic methods and the use of water or other green solvents. researchgate.netacs.org The development of one-pot reactions and multicomponent reactions also contributes to the principles of green chemistry by reducing the number of synthetic steps and purification processes.

| Green Chemistry Approach | Key Features | Example | Reference(s) |

| Catalyst-based Synthesis | Enhanced efficiency and selectivity | Copper-catalyzed synthesis of 2H-indazoles in PEG-400 | benthamdirect.combohrium.comacs.org |

| Photo-organic Synthesis | Metal- and hydrogen-source-free | Deoxygenative cyclization of o-carbonyl azobenzene under visible light | rsc.org |

| Use of Greener Reagents and Solvents | Reduced toxicity and waste | Metal-free synthesis, use of water as a solvent | researchgate.netacs.org |

Chemical Transformations and Reactivity of 6 Amino 1h Indazole 3 Carbonitrile Derivatives

Reactivity of the Carbonitrile Group at Position 3

The carbonitrile (cyano) group at the C-3 position is a versatile functional handle that can undergo a variety of chemical transformations to yield diverse derivatives.

The carbonitrile group is readily converted into other key functional groups such as carboxamides and carboxylic acids through hydrolysis. This transformation can be achieved under both acidic and basic conditions, where the nitrile is first hydrated to a primary amide, which can then be further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comstackexchange.comlumenlearning.com The reaction is often accelerated by heating with a dilute acid or an alkali solution. stackexchange.com In practice, the hydrolysis can be controlled to selectively yield either the amide or the carboxylic acid. stackexchange.com For instance, the synthesis of 1H-indazole-3-carboxylic acid is a well-established procedure, highlighting the stability of the resulting acid. derpharmachemica.comgoogle.com Biocatalytic methods, employing enzymes like nitrilase or a combination of nitrile hydratase and amidase, also provide a green alternative for the hydrolysis of nitriles to either amides or carboxylic acids under mild conditions. thieme-connect.deresearchgate.net

Another important transformation is the conversion of the nitrile to an aldehyde. While direct reduction can be challenging, related transformations show the accessibility of the C-3 aldehyde. For example, 1H-indazole-3-carboxaldehydes can be synthesized from indole (B1671886) precursors via nitrosation. nih.govrsc.org These aldehydes are valuable intermediates themselves, as they can be converted into alkenes via Knoevenagel and Wittig condensations or used to access secondary alcohols and amines. nih.gov

| Transformation | Reagents and Conditions | Product | Reference(s) |

| Nitrile Hydrolysis | Dilute acid (e.g., HCl) or alkali (e.g., NaOH), heat | 1H-Indazole-3-carboxylic acid | stackexchange.com |

| Nitrile to Amide | Controlled hydrolysis (e.g., TFA-H2SO4 or alkaline H2O2) | 1H-Indazole-3-carboxamide | stackexchange.com |

| Biocatalytic Hydrolysis | Nitrilase or Nitrile hydratase/amidase | 1H-Indazole-3-carboxylic acid or 1H-Indazole-3-carboxamide | thieme-connect.deresearchgate.net |

| Indole to Indazole-3-carboxaldehyde | NaNO2, HCl | 1H-Indazole-3-carboxaldehyde | nih.govrsc.org |

The cyano group serves as a linchpin for building more complex molecular architectures. A primary route for derivatization is its conversion to a 1H-indazole-3-carboxamide, which can then be coupled with a wide range of amines. This is typically achieved using standard peptide coupling reagents like 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in the presence of a base such as triethylamine (B128534) (TEA). derpharmachemica.com This method allows for the introduction of diverse substituents, as demonstrated by the synthesis of various N-benzyl and piperazinyl carboxamide derivatives. derpharmachemica.commdpi.com

Furthermore, the nitrile group itself can act as a precursor in multicomponent reactions to form fused heterocyclic systems. Although not starting from 6-amino-1H-indazole-3-carbonitrile itself, related studies show that the reaction of 1H-indazol-3-amine with aldehydes and malononitrile (B47326) can yield complex pyrimido[1,2-b]indazole-3-carbonitrile structures, pointing to the potential of the C-3 carbonitrile in cycloaddition chemistry. researchgate.net

Reactions Involving the Amino Group at Position 6

The exocyclic amino group at the C-6 position is a potent nucleophile and a key site for introducing structural diversity through a range of N-functionalization reactions.

The 6-amino group readily undergoes acylation to form the corresponding amides. A common method involves reacting the 6-aminoindazole with an excess of an acylating agent like acetic anhydride (B1165640) in the presence of a base to yield the 6-acetamidoindazole derivative. nih.gov

Alkylation of the 6-amino group can be effectively carried out via reductive amination. nih.gov This two-step, one-pot procedure involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a mild agent like sodium cyanoborohydride (NaBH3CN) to afford the secondary or tertiary amine. nih.gov This strategy has been employed to synthesize a series of N-alkyl and N-arylmethyl derivatives of 6-aminoindazoles. nih.govnih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Acylation | Acetic anhydride, Triethylamine (TEA), Dichloromethane (DCM) | 6-Acetamido-1H-indazole derivative | nih.gov |

| Reductive Amination (Alkylation) | Aldehyde or Ketone, Acetic acid, NaBH3CN, Methanol (MeOH) | N-substituted-6-amino-1H-indazole derivative | nih.gov |

Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for forming C-N bonds, and the 6-amino group can participate as the nucleophilic partner. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for coupling amines with aryl halides or triflates. wikipedia.orglibretexts.orgorganic-chemistry.org In this context, this compound can be coupled with various aryl halides to produce N-aryl derivatives. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.org

Similarly, the Ullmann condensation (or Goldberg reaction for C-N coupling) is a copper-catalyzed method to form C-N bonds between an amine and an aryl halide. wikipedia.orgrsc.org While traditionally requiring harsh conditions, modern protocols using ligands such as amino acids or phenanthroline allow the reaction to proceed under milder temperatures. wikipedia.orgresearchgate.net These reactions expand the synthetic toolbox for creating a diverse library of N-aryl-6-aminoindazole derivatives.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System

The indazole ring itself can undergo substitution reactions, although the regioselectivity is influenced by the existing substituents and the reaction conditions. Many synthetic routes build the substituted ring from appropriately functionalized precursors rather than by direct substitution on the heterocycle. nih.govmdpi.com

For electrophilic aromatic substitution, reactions such as nitration have been reported on the indazole scaffold. For instance, the synthesis of 5-nitro-1H-indazole demonstrates that the benzene (B151609) portion of the bicyclic system can be functionalized via electrophilic attack. mdpi.com The position of substitution is directed by the combined electronic effects of the fused pyrazole (B372694) ring and other substituents present.

Direct nucleophilic aromatic substitution (SNAr) on the indazole ring is less common. However, the net result of nucleophilic substitution is frequently achieved using modern cross-coupling methodologies on halo-indazoles. The Buchwald-Hartwig amination and Ullmann-type reactions are again relevant here, but with the roles reversed. wikipedia.orgwikipedia.org A 6-bromo-1H-indazole-3-carbonitrile, for example, can serve as the electrophilic partner and be coupled with a variety of nucleophiles, including amines (to reinstall a substituted amino group), alcohols (for C-O coupling to form ethers), and thiols (for C-S coupling to form thioethers). wikipedia.orgwikipedia.orgorganic-chemistry.org These palladium- or copper-catalyzed reactions are the modern standard for achieving nucleophilic substitutions on the aromatic core of the indazole.

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, providing efficient pathways for the derivatization of the 6-amino-1H-indazole core. Palladium-based catalysts are prominently used for these transformations. wikipedia.orgacsgcipr.org

Buchwald-Hartwig Amination: The primary amino group at the C-6 position is a key handle for derivatization via the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the amine with aryl or heteroaryl halides (or triflates) to form N-aryl or N-heteroaryl derivatives. wikipedia.orgacsgcipr.org The reaction typically involves a palladium source, such as Pd(OAc)₂, a phosphine ligand to stabilize the catalyst, and a base. beilstein-journals.org The choice of ligand is critical and has evolved through several "generations," with sterically hindered phosphine ligands like X-Phos or bidentate ligands like BINAP and DPPF enabling the coupling of a wide range of substrates under milder conditions. wikipedia.orgbeilstein-journals.org This method is highly effective for introducing diverse aromatic and heteroaromatic substituents onto the 6-amino position, significantly expanding the structural variety of potential drug candidates. researchgate.net

Suzuki-Miyaura Coupling: While the 6-amino group is typically functionalized via C-N coupling, the indazole ring itself can be modified using C-C bond-forming reactions like the Suzuki-Miyaura coupling. libretexts.org This reaction is particularly useful for introducing aryl, heteroaryl, or vinyl groups onto the indazole scaffold. For this to occur on the benzene portion of the indazole, the starting material would need to be a halogenated derivative, such as 6-amino-X-halo-1H-indazole-3-carbonitrile. The Suzuki reaction proceeds by coupling this halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction generally exhibits high functional group tolerance. libretexts.org Furthermore, direct C-H arylation at other positions, such as C-3 or C-7, has also been developed for indazoles, offering alternative routes for C-C bond formation without the need for pre-functionalized halides. mdpi.comnih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to indazole systems or analogous aromatic compounds.

| Reaction | Catalyst / Ligand | Base | Solvent | Typical Substrates | Ref. |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos | KOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Aryl Halides, Amines | beilstein-journals.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Aryl Halides, Boronic Acids | libretexts.org |

| Direct C-H Arylation | Pd(OAc)₂ / PPh₃ | K₂CO₃, KOAc | DMA, Water | Aryl Halides, Indazoles | mdpi.comnih.gov |

Functional Group Tolerance and Synthetic Scope

The synthetic utility of this compound is largely defined by the compatibility of its functional groups with various reaction conditions and the range of derivatives that can be accessed.

Functional Group Tolerance:

6-Amino Group: The primary amine is the most reactive site for derivatization. While it is the intended reaction partner in C-N couplings like Buchwald-Hartwig amination or standard acylations, its nucleophilicity may require protection during other transformations on the indazole ring to prevent side reactions.

3-Carbonitrile Group: The cyano (nitrile) group is a strong electron-withdrawing group and is generally robust. It is typically stable under the conditions used for palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings. This stability allows for extensive modification of other parts of the molecule without interfering with the nitrile functionality.

Indazole N-H: The N-H proton of the pyrazole ring is acidic and can be deprotonated by strong bases used in many coupling reactions. This can lead to N-arylation as a competing side reaction or affect the catalyst's activity. To ensure regioselectivity and improve reaction outcomes, the indazole nitrogen is often protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group. mdpi.com This protecting group can be removed later in the synthetic sequence.

Synthetic Scope: The presence of multiple, electronically distinct functional groups gives this compound a broad synthetic scope. The primary focus is often the derivatization of the 6-amino group to explore structure-activity relationships in drug discovery programs. nih.govrsc.org

The key transformations include:

N-Arylation and N-Alkylation: Creating libraries of N-substituted derivatives via Buchwald-Hartwig amination or reductive amination.

Acylation/Sulfonylation: Reacting the amino group with acyl chlorides, sulfonyl chlorides, or carboxylic acids to form amides and sulfonamides.

C-C Bond Formation: Utilizing a halogenated version of the scaffold to perform Suzuki, Stille, or other cross-coupling reactions to append new carbon-based substituents to the benzene ring portion of the molecule.

Modification of the Indazole Nitrogen: Alkylation or arylation at the N-1 or N-2 position, often directed by the choice of protecting groups and reaction conditions, can further diversify the molecular structure. nih.gov

The combination of these reactions allows for the systematic modification of nearly every position of the this compound molecule, making it a highly versatile platform for generating complex molecules for biological screening. nih.gov

Structure Activity Relationship Sar Studies of 6 Amino 1h Indazole 3 Carbonitrile Analogues

Impact of Substitutions on the Indazole Core on Biological Activity Profiles

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system.

Influence of the Carbonitrile Group at Position 3

The carbonitrile group at the C3 position plays a significant role in the molecule's electronic properties and its ability to interact with biological targets. Research on related indazole structures highlights the importance of the substituent at this position. For instance, studies on 3-substituted 1H-indazoles have shown that the presence of a carbohydrazide (B1668358) moiety at the C3 position is crucial for potent inhibitory activities against certain enzymes. nih.gov The replacement of the carbonitrile with a carboxamide group, as seen in "indazole-3-carboxamide" synthetic cannabinoids, demonstrates that this position is a key site for modification, influencing the metabolic profile of the compounds. nih.gov Furthermore, the conversion of isatin (B1672199) to indazole-3-carboxylic acid, a related precursor, underscores the reactivity and importance of the C3 position in synthetic strategies. google.com The regioselectivity of N-alkylation can also be influenced by the C3 substituent, with groups like -COMe and -carboxamide directing high N-1 regioselectivity. nih.gov

Significance of the Amino Group at Position 6

The amino group at the C6 position is a critical determinant of biological activity. In studies of 6-substituted aminoindazole derivatives as potential anticancer agents, the 6-NH group was found to form important hydrogen bonds with target proteins. nih.gov For example, in docking models with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), the 6-NH group formed a hydrogen bond with the propionate (B1217596) side chain of the heme cofactor, contributing to the binding affinity. nih.gov SAR analyses have indicated that substituents at the 6-position of the 1H-indazole scaffold play a crucial role in IDO1 inhibition. nih.gov While small groups are generally tolerated at the C6 position, the nature of the substituent can significantly impact potency. acs.org

Table 1: Impact of C6 Substitution on Biological Activity This table is a representative summary based on published research findings.

| Compound/Analogue | C6-Substituent | Observed Biological Effect | Reference |

|---|---|---|---|

| Indazole Arylsulfonamides | Small groups (e.g., F) | Tolerated, with analogues being preferred over C5/C7 substitutions | acs.org |

| 6-Aminoindazole Derivatives | Amino (NH2) | Forms key hydrogen bonds with target enzymes (e.g., IDO1) | nih.gov |

Effects of N1 and N2 Alkylation and Acylation

Alkylation and acylation at the N1 and N2 positions of the indazole ring have profound effects on the molecule's properties and biological activity. The regioselectivity of N-alkylation is a significant challenge in the synthesis of indazole derivatives and is influenced by both steric and electronic factors of substituents on the indazole ring. nih.govbeilstein-journals.org

Studies have shown that for certain classes of indazole derivatives, N1 substitution is preferred for optimal activity. For instance, in a series of indazole arylsulfonamides, N1 meta-substituted benzyl (B1604629) groups were found to be the most potent. acs.org In another study on anticancer agents, relocating a methyl group from the N1 to the N2 position resulted in a decrease in anti-proliferative activity for most compounds tested. nih.gov However, the choice of N1 versus N2 substitution is not always straightforward, as some FDA-approved drugs like Pazopanib are N2-substituted indazoles. nih.govbeilstein-journals.org The reaction conditions, including the base and solvent used, play a critical role in determining the N1:N2 ratio of the alkylated products. nih.govnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors N1-alkylation for many substituted indazoles. nih.gov

Role of Substituents on Fused Benzene (B151609) Ring Positions (C4, C5, C7)

Substitutions at the C4, C5, and C7 positions of the fused benzene ring are crucial for fine-tuning the biological activity profile.

C4 Position: The C4 position has been shown to tolerate a variety of substituents, which can significantly enhance potency. In a series of CCR4 antagonists, methoxy- or hydroxyl-containing groups at C4 were the most potent. acs.org Similarly, for IDO1 inhibitors, substituent groups at the C4-position played a vital role in their inhibitory activity. nih.gov The nature of the group at C4 can also influence reactions at other positions, such as the regioselectivity of C7 halogenation. nih.gov

C5 Position: Generally, only small substituents are well-tolerated at the C5 position. acs.org In the development of 1H-indazole-3-amine derivatives as antitumor agents, the introduction of various substituted aromatic groups at the C5 position via Suzuki coupling was explored to enhance activity and explore interactions with kinases. nih.govmdpi.com

C7 Position: The C7 position is sensitive to substitution, often with a preference for smaller groups. acs.org The presence of bulky or electron-withdrawing groups at C7, such as -NO2 or -CO2Me, can confer excellent N-2 regioselectivity during alkylation reactions, likely due to steric hindrance around the N1 position. nih.govnih.gov The functionalization of the C7 position, for instance through bromination and subsequent cross-coupling reactions, allows for the introduction of diverse chemical moieties to explore new interactions with biological targets. nih.gov

Table 2: Summary of SAR at Different Positions of the Indazole Core This table is a representative summary based on published research findings.

| Position | Favorable Substitutions | Unfavorable Substitutions | Impact on Activity/Properties | Reference |

|---|---|---|---|---|

| C3 | Carbonitrile, Carboxamide, Carbohydrazide | - | Key for target interaction and metabolic stability | nih.govnih.gov |

| N1 | Alkyl, Arylmethyl groups | - | Often crucial for potency; N1 vs. N2 substitution is key | nih.govacs.org |

| N2 | Alkyl groups | - | Can be favorable for certain drug targets (e.g., Pazopanib) | nih.govnih.gov |

| C4 | Methoxy, Hydroxy, Sulfonamides | - | Important for potency enhancement | nih.govacs.org |

| C5 | Small groups (e.g., Fluoro) | Bulky groups | Fine-tuning of activity | acs.orgnih.gov |

| C6 | Amino, Small groups | - | Critical for specific hydrogen bonding interactions | nih.govacs.org |

| C7 | Small groups | Bulky groups | Influences N-alkylation regioselectivity and can be a point for diversification | nih.govacs.orgnih.gov |

Pharmacophore Elucidation for Indazole-Based Bioactive Compounds

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For indazole-based compounds, the 1H-indazole scaffold itself is often considered a key pharmacophore. nih.gov

For IDO1 inhibitors, a pharmacophore model derived from docking studies of 6-aminoindazole derivatives identified several key features:

A hydrogen bond between the N2 atom of the indazole and the hydroxyl group of Ser167. nih.gov

A π-π stacking interaction between the fused benzene ring or a substituent and the phenyl ring of Phe226. nih.gov

A hydrogen bond from the 6-amino group to the heme propionate group in the active site. nih.gov

Similarly, for 3-amino-1H-indazoles designed as glycogen (B147801) synthase kinase 3 beta (GSK3β) inhibitors, the most active compounds were found to form three hydrogen bonds with residues in the hinge region of the enzyme. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. mdpi.com These models provide a rational basis for the design of new, more potent, and selective inhibitors.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into a binding site. Conformational analysis of indazole derivatives has been used to rationalize their activity and guide the design of new compounds.

For example, a structure-based approach combined with computational analysis of conformational ligand ensembles in solution was used to design potent EGFR inhibitors based on the 1H-indazole scaffold. nih.gov X-ray crystallography has provided precise conformational data for some indazole derivatives, revealing details such as the torsion angles of substituents. nih.gov Docking studies of 3-amino-1H-indazoles have been performed to understand their preferred binding conformations within the active site of GSK3β, which helps in explaining the observed SAR. nih.gov The interplay between the molecule's preferred conformations and the topology of the target's binding pocket is a determining factor for its biological function.

Ligand Efficiency and Lipophilic Efficiency in Structure Optimization

In the realm of medicinal chemistry, the optimization of a lead compound into a viable drug candidate is a multifaceted process. Beyond simply maximizing potency, it is crucial to maintain or improve physicochemical properties to ensure a favorable absorption, distribution, metabolism, and excretion (ADME) profile. Two key metrics that have become indispensable in guiding this optimization process are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). These metrics provide a way to assess the quality of a compound's binding affinity in relation to its size and lipophilicity, respectively. For derivatives of the 6-amino-1H-indazole scaffold, these efficiency calculations are instrumental in navigating the complex interplay between potency and drug-like properties.

Ligand Efficiency (LE) normalizes the binding energy of a ligand by its size, typically measured by the number of non-hydrogen atoms (Heavy Atom Count, HAC). It is calculated using the formula:

LE = - (ΔG) / HAC = (RT * lnKi) / HAC ≈ 1.4 * pIC50 / HAC

A higher LE value is desirable, as it indicates that the compound achieves its potency with a more efficient set of atomic interactions. This metric is particularly valuable in fragment-based drug discovery, where small, low-affinity fragments with high LE are selected for elaboration into more potent, lead-like molecules. acs.org

Lipophilic Efficiency (LipE), also sometimes referred to as Ligand Lipophilicity Efficiency (LLE), evaluates the potency of a compound relative to its lipophilicity (logP or logD). The formula is:

LipE = pIC50 - logP

Increased lipophilicity often correlates with higher potency, but it can also lead to undesirable characteristics such as poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net LipE helps to penalize potency gains that are achieved simply by increasing greasiness, guiding chemists toward compounds with a more optimal balance. An increase in LipE during an optimization campaign suggests that potency is being improved through enhanced specific interactions (enthalpic gains) rather than non-specific hydrophobic effects. researchgate.net

The application of these principles has been demonstrated in the optimization of various kinase inhibitors based on the indazole core. In the development of inhibitors for phosphoinositide-dependent kinase-1 (PDK1), fragment screening led to the identification of an aminoindazole lead compound. acs.orgfigshare.com This fragment was prioritized based on its high ligand efficiency, indicating it was a quality starting point for further development. Subsequent structure-based design and optimization focused on elaborating this core to improve potency while carefully monitoring efficiency metrics. acs.org

Similarly, in the discovery of Janus kinase (JAK) inhibitors, a fragment screen identified an indazole hit. nih.gov The initial fragment was grown by appending a phenol (B47542) moiety to the 6-position of the indazole ring. This modification resulted in a significant improvement in potency, and importantly, an increase in Ligand Efficiency, confirming the value of the modification beyond a simple increase in size. nih.gov

To illustrate the role of LE and LipE in a hypothetical optimization cascade starting from a 6-amino-1H-indazole core, consider the data in Table 1. This table shows a series of analogues where modifications are made to explore the structure-activity relationship, and the impact of these changes on efficiency metrics is assessed.

| Compound | R-Group | IC50 (nM) | pIC50 | HAC | cLogP | LE (pIC50/HAC) | LipE (pIC50-cLogP) |

| A-1 | -H | 1500 | 5.82 | 11 | 1.5 | 0.53 | 4.32 |

| A-2 | -Methyl | 800 | 6.10 | 12 | 1.9 | 0.51 | 4.20 |

| A-3 | -Phenyl | 250 | 6.60 | 17 | 3.5 | 0.39 | 3.10 |

| A-4 | -4-Fluorophenyl | 100 | 7.00 | 18 | 3.7 | 0.39 | 3.30 |

| A-5 | -4-Hydroxyphenyl | 50 | 7.30 | 18 | 3.0 | 0.41 | 4.30 |

This table is illustrative and provides representative data to demonstrate the application of LE and LipE principles.

In this example, the initial hit, Compound A-1 (the core structure), has a high starting LE of 0.53. The addition of a simple methyl group (A-2 ) slightly increases potency but decreases both LE and LipE, suggesting this is not an efficient modification. Appending a phenyl ring (A-3 ) significantly boosts potency, but at a high cost to efficiency; the LE and LipE both drop sharply due to the large increase in size and lipophilicity.

Introducing a polar fluoro group (A-4 ) maintains the potency gain of the phenyl ring while slightly improving the LipE over A-3 . The most successful modification in this series is the addition of a 4-hydroxyphenyl group (A-5 ). This analogue shows the best potency (IC50 = 50 nM), and while its LE is lower than the initial fragment, its LipE (4.30) is nearly restored to the level of the starting hit. This indicates that the potency gain was achieved efficiently, by introducing a key hydrogen-bonding interaction via the hydroxyl group, rather than by simply increasing lipophilicity. This type of analysis guides chemists to prioritize modifications like the one in A-5 for further development. nih.govnih.gov

By systematically applying LE and LipE analysis, researchers can more effectively navigate the chemical space around the 6-amino-1H-indazole-3-carbonitrile scaffold, optimizing for potency while retaining or improving the drug-like qualities essential for a successful therapeutic agent.

Pre Clinical Biological Evaluation and Mechanistic Investigations of 6 Amino 1h Indazole 3 Carbonitrile Derivatives

In Vitro Antiproliferative Activity against Various Cancer Cell Lines

The anticancer potential of 6-amino-1H-indazole derivatives has been assessed through in vitro studies on a range of human cancer cell lines. These investigations typically utilize assays like the Sulforhodamine B (SRB) or methyl thiazolyl tetrazolium (MTT) colorimetric assay to determine the concentration of the compound that inhibits cell growth by 50% (IC50). dntb.gov.uanih.gov

A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against the human lung cancer cell line A549. nih.govresearchgate.net The antiproliferative activity of these synthesized compounds was measured using the MTT assay, with 5-fluorouracil (B62378) (5-Fu) serving as a positive control. nih.gov The results from these studies demonstrate the potential of this class of compounds in targeting lung cancer cells.

Table 1: Antiproliferative Activity of Indazole Derivatives against A549 Lung Cancer Cells Data is presented as IC50 values in µM.

| Compound | A549 IC50 (µM) |

|---|---|

| 5k | 10.19 |

| 6o | 13.91 |

| 5-Fu (Control) | 1.83 |

IC50 values represent the concentration required to inhibit cell growth by 50%. nih.gov

The human colorectal cancer cell line HCT116 has been a key model for evaluating 6-aminoindazole derivatives. dntb.gov.uanih.gov In one study, a series of 6-substituted amino-1H-indazole derivatives were designed and synthesized, leading to the discovery of compounds with potent antiproliferative activity. dntb.gov.ua For instance, compound 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) showed significant cytotoxicity in the HCT116 cell line. dntb.gov.ua Further research identified compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) as a particularly potent derivative, exhibiting an IC50 value of 0.4 ± 0.3 μM against HCT116 cells. nih.govrsc.org

Table 2: Antiproliferative Activity of 6-Aminoindazole Derivatives against HCT116 Colorectal Cancer Cells Data is presented as IC50 values in µM.

| Compound | HCT116 IC50 (µM) |

|---|---|

| 9f | 14.3 ± 4.4 |

| 20 | 26.7 ± 15.7 |

| 22 | 2.5 ± 1.6 |

| 36 | 0.4 ± 0.3 |

IC50 values represent the concentration required to inhibit cell growth by 50%. dntb.gov.uanih.gov

Derivatives of the 1H-indazole-3-amine scaffold have been tested against human chronic myeloid leukemia (CML) cell lines, such as K562. nih.govresearchgate.net Among a series of synthesized compounds, derivative 6o was identified as having a promising inhibitory effect on the K562 cell line, with an IC50 value of 5.15 µM. nih.govresearchgate.net In other studies focusing on Bcr-Abl inhibitors, 1H-indazol-3-amine derivatives also showed potent activity against K562 leukemia cells. nih.gov For example, compound 89 inhibited K562 cells with an IC50 value of 6.50 μM. nih.gov Furthermore, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives displayed strong potency against the HL60 leukemia cell line. nih.gov

Table 3: Antiproliferative Activity of Indazole Derivatives against Leukemia Cell Lines Data is presented as IC50 values in µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6o | K562 | 5.15 |

| 89 | K562 | 6.50 |

| 5-Fu (Control) | K562 | 2.29 |

IC50 values represent the concentration required to inhibit cell growth by 50%. nih.govnih.gov

The antiproliferative effects of 1H-indazole-3-amine derivatives have also been explored in human prostate cancer (PC-3) and human hepatoma (Hep-G2) cell lines. nih.govmdpi.com The evaluation revealed varied efficacy among the different derivatives. nih.gov Compound 5k demonstrated the most potent inhibitory effect against the Hep-G2 cell line with an IC50 of 3.32 µM. nih.govmdpi.com However, its high toxicity to normal cells made it less favorable for further development. nih.gov

Table 4: Antiproliferative Activity of Indazole Derivatives against Prostate and Hepatoma Cells Data is presented as IC50 values in µM.

| Compound | PC-3 IC50 (µM) | Hep-G2 IC50 (µM) |

|---|---|---|

| 5k | 7.91 | 3.32 |

| 6o | 16.14 | 14.12 |

| 5-Fu (Control) | 2.05 | 2.45 |

IC50 values represent the concentration required to inhibit cell growth by 50%. nih.gov

A crucial aspect of anticancer drug development is selective toxicity, meaning the compound should be more toxic to cancer cells than to normal, healthy cells. Several studies on indazole derivatives have included evaluations against normal cell lines to determine their selectivity index (SI). For example, compound 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) was found to be non-cytotoxic to normal human lung fibroblast cells (MRC5), with an IC50 value greater than 100 μM, while showing activity against HCT116 cancer cells. dntb.gov.ua

Similarly, compound 6o , which was active against the K562 leukemia cell line (IC50 = 5.15 µM), showed significantly lower cytotoxicity against normal human embryonic kidney cells (HEK-293), with an IC50 of 33.20 µM. nih.govmdpi.com This gives it a selectivity index (SI) of 6.45, much higher than the positive control 5-Fu (SI = 0.14). nih.gov In contrast, compound 5k , despite its potent activity against Hep-G2 cells, was highly toxic to HEK-293 cells (IC50 = 12.17 µM), indicating poor selectivity. nih.gov Another derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7 ), was evaluated against various cancer cell lines and normal human dental pulp stem cells (HDPSC), highlighting ongoing efforts to identify compounds with favorable safety profiles. nih.gov

Table 5: Selective Toxicity of Indazole Derivatives Data is presented as IC50 values in µM.

| Compound | Cancer Cell Line (IC50) | Normal Cell Line (IC50) | Selectivity Index (SI) |

|---|---|---|---|

| 9f | HCT116 (14.3) | MRC5 (>100) | > 7 |

| 6o | K562 (5.15) | HEK-293 (33.20) | 6.45 |

| 5k | Hep-G2 (3.32) | HEK-293 (12.17) | 0.27 |

| 5-Fu | K562 (2.29) | HEK-293 (0.32) | 0.14 |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. dntb.gov.uanih.gov

Molecular Targets and Mechanisms of Action (MoA)

Understanding the molecular targets and mechanisms of action (MoA) is vital for the rational development of new anticancer agents. Research into 6-amino-1H-indazole derivatives has revealed several potential pathways through which they exert their antiproliferative effects.

One prominent mechanism is the induction of apoptosis and cell cycle arrest. nih.govnih.gov Compound 6o was found to induce apoptosis in K562 cells, potentially by inhibiting Bcl2 family members and disrupting the p53/MDM2 pathway. nih.govresearchgate.netmdpi.com Further analysis showed that compound 6o caused an arrest in the G0/G1 phase of the cell cycle in a concentration-dependent manner. nih.govmdpi.com In a different study, compound 36 was found to suppress HCT116 cell proliferation by inducing G2/M cell cycle arrest. nih.govrsc.org

Another identified target is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in suppressing the immune system within the tumor microenvironment. nih.govnih.gov Several 6-substituted aminoindazole derivatives were designed as IDO1 inhibitors. nih.gov Compound 36 and compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) were both shown to remarkably suppress the expression of the IDO1 protein. nih.govrsc.orgnih.gov

Furthermore, many indazole derivatives function as kinase inhibitors, which is a major area of cancer drug discovery. nih.gov The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. nih.govmdpi.com Specific derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Bcr-Abl, and the Extracellular signal-Regulated Kinase (ERK) pathway. nih.govnih.govnih.gov For instance, compound 7 was found to selectively activate ERK in the Mitogen-Activated Protein Kinase (MAPK) pathway in FaDu cells. nih.gov The diversity of kinases targeted by indazole derivatives highlights the broad potential of this scaffold in developing targeted cancer therapies. nih.gov

Kinase Inhibition Studies

The 6-amino-1H-indazole-3-carbonitrile scaffold and its derivatives have been the subject of extensive pre-clinical investigation to determine their potential as kinase inhibitors. These studies have revealed that modifications to the core indazole structure can yield potent and selective inhibitors for a variety of kinases implicated in cancer and other diseases. The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment, capable of interacting with the hinge region of tyrosine kinases. mdpi.comnih.gov

Fibroblast Growth Factor Receptors (FGFR1, FGFR2)

Derivatives of the 1H-indazol-3-amine scaffold have demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in cancer cell proliferation and progression. nih.gov Optimization efforts, including the strategic placement of fluorine substituents, have led to the development of highly potent inhibitors. nih.gov

One study focused on improving the cellular activity of a hit compound bearing an indazole scaffold. This led to the synthesis of compound 2a , which incorporates a 2,6-difluoro-3-methoxyphenyl group. This derivative exhibited potent inhibition of both FGFR1 and FGFR2, with IC₅₀ values of less than 4.1 nM and 2.0±0.8 nM, respectively. nih.gov Further research identified N-(6-(3-methoxyphenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamide (9u) as a highly potent FGFR1 inhibitor, with an enzymatic IC₅₀ of 3.3 nM and a cellular IC₅₀ of 468.2 nM. nih.gov Another study identified 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 98 as a promising FGFR1 inhibitor with an IC₅₀ of 15.0 nM. nih.gov Structure-activity relationship (SAR) studies revealed that the N-ethylpiperazine group was crucial for both enzymatic and cellular activity. nih.gov

Fragment-led de novo design has also been employed to create 1H-indazole-based derivatives. This approach yielded inhibitors of FGFR1-3, with one of the most active, compound 106 , showing IC₅₀ values of 2.0 ± 0.4 µM for FGFR1, 0.8 ± 0.3 µM for FGFR2, and 4.5 ± 1.6 µM for FGFR3. nih.gov

FGFR Inhibition by this compound Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 2a | FGFR1 | <4.1 | nih.gov |

| Compound 2a | FGFR2 | 2.0±0.8 | nih.gov |

| Compound 9u | FGFR1 | 3.3 | nih.gov |

| Compound 98 | FGFR1 | 15.0 | nih.gov |

| Compound 106 | FGFR1 | 2000 ± 400 | nih.gov |

| Compound 106 | FGFR2 | 800 ± 300 | nih.gov |

Pim Kinases (Pim-1, Pim-2, Pim-3)

The Pim kinases, a family of serine/threonine kinases comprising Pim-1, Pim-2, and Pim-3, are significant targets in oncology due to their role in regulating tumorigenic signaling pathways. nih.govnih.gov Research has focused on developing pan-Pim inhibitors based on the indazole scaffold.

Efforts to develop a potent, pan-Pim inhibitor began with a 3-(pyrazin-2-yl)-1H-indazole derived hit. nih.gov Through structure-activity relationship (SAR) development, a series of potent pan-Pim inhibitors were identified, demonstrating the viability of the indazole core for targeting this kinase family. nih.govresearchgate.net The unique hinge region of the Pan-Pim kinase domain, which contains a proline residue, presents a distinct feature for inhibitor design. ekb.eg While specific IC₅₀ values for this compound derivatives are not detailed in the provided context, the broader class of indazole derivatives has shown promise, with various heterocyclic scaffolds like indole (B1671886) and pyrimidine (B1678525) also being explored for Pim inhibitory activity. nih.govekb.eg

Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). Indazole derivatives have been investigated for their ability to inhibit both the wild-type Bcr-Abl kinase and its drug-resistant mutants, such as the T315I "gatekeeper" mutation. nih.govnih.gov

Structure-based drug design has been used to develop type II inhibitors that target the "DFG-out" inactive conformation of the kinase, a strategy to overcome resistance. nih.gov A series of novel Bcr-Abl inhibitors incorporating a 6-phenyl-1H-indazol-3-amine as the hinge-binding moiety demonstrated enhanced inhibition against both wild-type Bcr-Abl (Bcr-AblWT) and the Bcr-AblT315I mutant. nih.gov Compound Y9 from this series showed potent inhibition with IC₅₀ values of 0.043 µM against Bcr-AblWT and 0.17 µM against Bcr-AblT315I. nih.gov Another study highlighted compounds 89 and 90 as potent Bcr-Abl inhibitors, with compound 89 showing IC₅₀ values of 0.014 µM and 0.45 µM against Bcr-AblWT and Bcr-AblT315I, respectively. nih.gov

Bcr-Abl Kinase Inhibition by Indazole Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound Y9 | Bcr-AblWT | 0.043 | nih.gov |

| Compound Y9 | Bcr-AblT315I | 0.17 | nih.gov |

| Compound 89 | Bcr-AblWT | 0.014 | nih.gov |

| Compound 89 | Bcr-AblT315I | 0.45 | nih.gov |

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Modulation

Glycogen Synthase Kinase-3 (GSK-3), particularly the GSK-3β isoform, is implicated in the pathophysiology of mood disorders and neurodegenerative diseases like Alzheimer's. nih.govnih.gov Indazole-based compounds have been optimized as selective GSK-3 inhibitors.

A lead compound, 1H-indazole-3-carboxamide 1 , was identified as a potent and selective GSK-3 inhibitor but had off-target activity at the hERG ion channel. nih.gov To mitigate this, medicinal chemistry efforts focused on modulating the compound's lipophilicity and basicity. This led to the development of inhibitor 14 , which showed reduced hERG affinity while maintaining potent GSK-3 inhibition. nih.gov Docking studies using the X-ray crystal structure (PDB ID: 6TCU) confirmed that the 1H-indazole-3-carboxamide core of compound 14 maintains key hydrogen bond interactions with Asp133 and Val135 in the GSK-3β kinase domain, similar to the parent compound. nih.gov

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Activity

The discovery and optimization of a series of indazole amide-based inhibitors of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) have been reported. nih.gov These optimized compounds demonstrated potent inhibition of ERK1/2 enzyme activity and the growth of cancer cells with BRAF mutations. nih.gov

Conversely, a separate study on novel 1,3-dimethyl-6-amino-1H-indazole derivatives found that one compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) , selectively activated the ERK pathway in FaDu hypopharyngeal carcinoma cells. nih.gov This suggests that the biological effect of indazole derivatives on the ERK pathway can be highly dependent on the specific substitution pattern of the indazole core, potentially leading to either inhibition or activation of downstream signaling.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Amino-indazole scaffolds have been noted as effective hinge binders in inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The drug Axitinib, which is approved for the treatment of certain cancers, features an indazole moiety and functions as a VEGFR inhibitor. nih.gov While the broader class of indazole derivatives is recognized for its potential in inhibiting VEGFR-2, specific pre-clinical data on this compound derivatives targeting this receptor were not detailed in the provided search context. The established role of the indazole scaffold in potent VEGFR inhibitors like Axitinib supports its utility as a core structure for developing new agents targeting this kinase. nih.gov

Enzyme Inhibition Beyond Kinases

While many indazole derivatives are known for their kinase inhibitory activity, the this compound scaffold has also been investigated for its effects on other critical enzymatic targets.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression by catalyzing the first and rate-limiting step in tryptophan metabolism. nih.govnih.gov This leads to a depletion of tryptophan and the accumulation of kynurenine, which together suppress T-cell proliferation and promote an immunosuppressive tumor microenvironment. nih.govnih.govgoogle.com Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.gov

A series of novel 1,3-dimethyl-6-amino-1H-indazole derivatives were designed and synthesized as potential IDO1 inhibitors. nih.gov Among these, compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) was found to significantly suppress the expression of the IDO1 protein in a concentration-dependent manner in hypopharyngeal carcinoma cells (FaDu). nih.gov Another study focused on 6-substituted aminoindazole derivatives, with compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) showing remarkable suppression of IDO1 protein expression in human colorectal cancer cells (HCT116). nih.gov

These findings highlight the potential of the 6-amino-1H-indazole core structure in the design of novel IDO1 inhibitors for cancer therapy.

Table 1: IDO1 Inhibition by this compound Derivatives

| Compound Name | Cell Line | Effect | Reference |

|---|---|---|---|

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu (hypopharyngeal carcinoma) | Suppressed IDO1 expression | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (colorectal cancer) | Suppressed IDO1 protein expression | nih.gov |

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule involved in various physiological and pathological processes. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). While specific studies on this compound derivatives are not prevalent, research on related indazole compounds provides insights into their potential for NOS modulation.

A study on 7-substituted-indazoles revealed that 1H-indazole-7-carbonitrile (6) was a potent inhibitor of NOS, with a preference for the constitutive isoforms (nNOS and eNOS) over the inducible isoform (iNOS). nih.gov The inhibition was found to be competitive with respect to both the substrate and the cofactor tetrahydrobiopterin. nih.gov Further substitution at the 3-position with a bromine atom significantly enhanced the inhibitory activity. nih.gov This suggests that modifications to the indazole ring system can lead to potent and selective NOS inhibitors.

Glucokinase (GK) is a key enzyme in glucose metabolism, primarily found in the liver and pancreas, and plays a crucial role in maintaining glucose homeostasis. ijprajournal.comresearchgate.net Allosteric activators of glucokinase (GKAs) are being investigated as a potential treatment for type 2 diabetes. ijprajournal.comdergipark.org.tr While direct studies on this compound derivatives as GKAs are limited, the broader class of indazole derivatives has been explored.

Research has shown that various disubstituted indazole derivatives can act as glucokinase activators. ijprajournal.com These compounds are thought to bind to an allosteric site on the enzyme, distinct from the glucose-binding site, leading to its activation. ijprajournal.com The development of hepatoselective GKAs is of particular interest to mitigate the risk of hypoglycemia associated with pancreatic GK activation. researchgate.net

Modulation of Cellular Pathways

Derivatives of this compound have demonstrated the ability to modulate critical cellular pathways involved in cell survival and proliferation, particularly in the context of cancer.

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Its dysregulation is a hallmark of cancer. Several studies have shown that 6-amino-1H-indazole derivatives can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

One study reported that compound 2f , an indazole derivative, dose-dependently promoted apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of the pro-apoptotic proteins Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, compound 6o , a 1H-indazole-3-amine derivative, induced apoptosis in K562 chronic myeloid leukemia cells by decreasing Bcl-2 expression and increasing Bax expression. semanticscholar.orgresearchgate.net

Another investigation into 1,3-dimethyl-6-amino-1H-indazole derivatives found that compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) induced apoptosis in FaDu cells. nih.gov Furthermore, some indazole-based compounds, such as TRT-0029 , have been shown to enhance TRAIL-induced apoptosis by activating caspase-3. oncotarget.com

Table 2: Apoptosis Induction by this compound Derivatives

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2f | 4T1 (breast cancer) | Upregulation of Bax and cleaved caspase-3, downregulation of Bcl-2. | nih.gov |

| 6o | K562 (chronic myeloid leukemia) | Decreased Bcl-2 expression, increased Bax expression. | semanticscholar.orgresearchgate.net |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu (hypopharyngeal carcinoma) | Induced apoptosis. | nih.gov |

| TRT-0029 | Huh7 (hepatocellular carcinoma) | Enhanced TRAIL-induced apoptosis via caspase-3 activation. | oncotarget.com |

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often exhibit uncontrolled cell cycle progression. Certain 6-amino-1H-indazole derivatives have been found to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation.

Compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) was shown to cause cell cycle arrest at the G2/M phase in HCT116 human colorectal cancer cells. nih.gov Similarly, an indeno[1,2-b]quinoxaline derivative, after inducing apoptosis, was found to arrest the cell cycle at the G2/M phase in HepG-2 liver cancer cells. nih.gov Another 1H-indazole-3-amine derivative, compound 6o , was also reported to affect the cell cycle in K562 cells. researchgate.net

Table 3: Cell Cycle Arrest by this compound Derivatives

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (colorectal cancer) | G2/M phase arrest | nih.gov |

| Indeno[1,2-b]quinoxaline derivative | HepG-2 (liver cancer) | G2/M phase arrest | nih.gov |

| 6o | K562 (chronic myeloid leukemia) | Affected cell cycle | researchgate.net |

Suppression of Protein Expression (e.g., IDO1 protein)

Derivatives of 6-amino-1H-indazole have demonstrated notable activity in the suppression of specific protein expression, particularly Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine. nih.gov Its overexpression in many cancer cells contributes to an immunosuppressive tumor microenvironment. nih.gov Consequently, the inhibition of IDO1 is a significant strategy in cancer immunotherapy. nih.govrsc.org

In a study focused on novel 1,3-dimethyl-6-amino-1H-indazole derivatives, compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) was found to significantly suppress IDO1 expression in a dose-dependent manner. nih.gov This compound was identified as a promising candidate for the treatment of hypopharyngeal carcinoma due to its ability to induce apoptosis and selectively activate the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells. nih.gov

Similarly, another series of 6-substituted aminoindazole derivatives were designed and evaluated for their biological activities. Among them, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM and also markedly suppressed the expression of the IDO1 protein. rsc.org The anti-cancer activity of this compound was associated with G2/M cell cycle arrest. rsc.org

Furthermore, a series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activities against both IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov Compound 35 from this series showed the most potent IDO1 inhibition with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov Western blot analysis confirmed that this compound significantly decreased the INFγ-induced expression of IDO1 in a concentration-dependent manner. nih.gov

Another study on 1H-indazole-3-amine derivatives identified compound 6o as a promising anti-cancer agent. This compound was found to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. researchgate.netmdpi.comsemanticscholar.org

These findings highlight the potential of this compound derivatives as effective suppressors of key proteins involved in cancer progression, such as IDO1.

Table 1: IDO1 Inhibitory Activity of 6-Amino-1H-indazole Derivatives

| Compound | Structure | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | Not available in source | FaDu | Not specified | Suppressed IDO1 expression, induced apoptosis, activated ERK pathway | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | Not available in source | HCT116 | 0.4 ± 0.3 | Suppressed IDO1 protein expression, G2/M cell cycle arrest | rsc.org |

| Compound 35 | Not available in source | HeLa | 1.37 | Decreased INFγ-induced IDO1 expression | nih.gov |

| Compound 6o | Not available in source | K562 | 5.15 | Inhibited Bcl2 family, affected p53/MDM2 pathway | researchgate.netmdpi.comsemanticscholar.org |

Other In Vitro Biological Activities of Indazole Derivatives

The indazole scaffold is a versatile heterocyclic structure that has been incorporated into a wide array of compounds demonstrating a broad spectrum of pharmacological activities. nih.govnih.gov

Antiviral Properties

While specific studies on the antiviral properties of this compound itself are not extensively detailed in the provided search results, the broader class of indazole derivatives has been recognized for its antiviral potential. nih.govnih.gov Research has shown that various substituted indazole derivatives exhibit a range of biological activities, including anti-HIV activity. nih.gov The structural diversity of indazole-containing compounds allows for the development of novel antiviral agents. nih.govresearchgate.net For instance, 1,2,3-triazole derivatives, which can be synthesized from indazole precursors, have shown significant antiviral properties. nih.gov

Antimicrobial and Antifungal Evaluations

Indazole derivatives have been the subject of numerous studies for their antimicrobial and antifungal activities. mdpi.comnih.govmdpi.comresearchgate.net A series of N-methyl-3-aryl indazoles demonstrated effectiveness against various bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov

In an evaluation of new pyrazole (B372694) and indazole derivatives, compounds 2 and 3 showed some antibacterial activity, particularly against Enterococcus faecalis strains, with MIC values around 128 µg/mL. mdpi.com Compound 5 from the same study displayed a broader spectrum of action, inhibiting Staphylococcus aureus and Staphylococcus epidermidis with MIC values ranging from 64 to 128 µg/mL. mdpi.com

Furthermore, a study on 6-bromo-1H-indazole derivatives bearing 1,2,3-triazole moieties indicated that several of these synthesized compounds exhibited moderate to good inhibition against various bacterial and fungal strains. researchgate.net

Anti-inflammatory Effects

The anti-inflammatory potential of indazole derivatives is well-documented. mdpi.comsemanticscholar.orgnih.govnih.govnih.gov Certain indazole derivatives function as anti-inflammatory agents, and this activity is a key area of research for this class of compounds. nih.gov Computational studies have been employed to evaluate 1H-indazole analogs as potent anti-inflammatory agents by examining their interaction with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net The results from these studies suggest that newly developed 1H-indazole compounds have the potential for treating inflammation. researchgate.net For example, the indazole derivative indazole-Cl has been shown to suppress inflammation in the context of atherosclerosis. nih.gov

Receptor Binding Studies (e.g., 5-HT Receptors)

Indazole derivatives have been investigated for their interaction with various receptors, including serotonin (B10506) (5-HT) receptors. nih.govnih.gov Granisetron (B54018), an indazole derivative, is a known 5-HT3 receptor antagonist used to manage nausea and vomiting, often associated with cancer chemotherapy. researchgate.netnih.govnih.gov The 5-HT3 receptor is a cation-selective ion channel, and its modulation by ligands like granisetron can impact neuronal excitation and neurotransmitter release. nih.gov

Additionally, research into low-basicity 5-HT6 receptor ligands has included arylguanidine derivatives, a class of compounds that can be related to the broader family of nitrogen-containing heterocycles like indazoles. nih.gov The 5-HT6 receptor is primarily expressed in the brain and is a target for treating cognitive deficits. nih.govmdpi.com The development of selective 5-HT receptor ligands from indazole and related scaffolds remains an active area of research. nih.govnih.govmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) |

| Compound 35 (4,6-substituted-1H-indazole derivative) |

| Compound 6o (1H-indazole-3-amine derivative) |

| Indazole-Cl |

Computational Chemistry and Theoretical Studies of 6 Amino 1h Indazole 3 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By applying DFT, researchers can gain insights into the fundamental chemical nature of a compound like 6-Amino-1H-indazole-3-carbonitrile.

Reactivity Descriptors (Electrophilicity, Nucleophilicity)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of a molecule's tendency to accept or donate electrons, thereby predicting its electrophilic or nucleophilic character.

Table 2: Hypothetical Reactivity Descriptors of this compound (Illustrative Data)

| Reactivity Descriptor | Formula | Hypothetical Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | - |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | - |

| Global Electrophilicity (ω) | χ2/2η | - |

Note: The values in this table are for illustrative purposes only and are not based on published research for this compound.

Tautomeric Preferences and Stability Studies